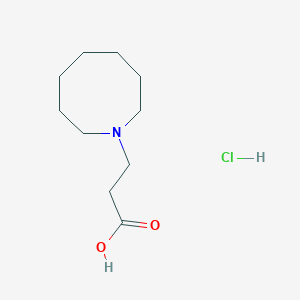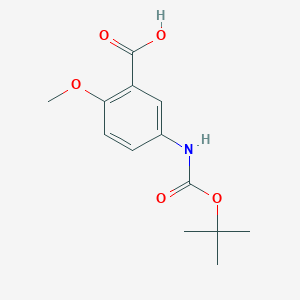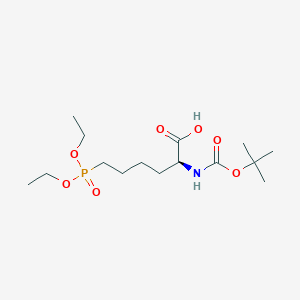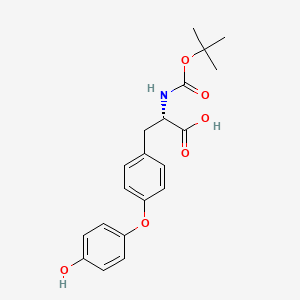
3-acetyl-6-chloro-4-(4-fluorophenyl)quinolin-2(1H)-one
Overview
Description
Molecular Structure Analysis
The molecular formula of ‘3-acetyl-6-chloro-4-(4-fluorophenyl)quinolin-2(1H)-one’ is C17H11ClFNO2 . The molecular weight is 315.73 . More detailed structural information, such as the 3D structure, can be found in the referenced databases .Physical And Chemical Properties Analysis
The physical and chemical properties of ‘3-acetyl-6-chloro-4-(4-fluorophenyl)quinolin-2(1H)-one’ include its molecular formula (C17H11ClFNO2) and molecular weight (315.73) . More detailed properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
-
Pharmaceuticals and Medicinal Chemistry
- Quinolones are widely used in the synthesis of various drugs . They are key components in many well-known prescription drugs and over-the-counter medicines . For example, quinolone-based antibiotics such as ciprofloxacin, norfloxacin, pefloxacin, oxilinic acid, ivacaftor, grepftfloxacin, and ozenoxacin have been synthesized using quinolones .
- Quinolones have been used in the discovery of novel antibiotics with favorable pharmacokinetic properties .
- 4-Hydroxy-2-quinolones have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .
-
Organic Synthesis
-
Green Chemistry
-
Biological Research
- Quinolones are found in natural products and biologically active molecules . They are an essential heterocyclic motif in antibacterial, anticancer, and anti-inflammatory drugs .
- More than 13,000 derivatives of quinolones are reported, with over 100 naturally occurring molecules displaying this motif .
-
Drug Discovery and Development
-
Chemical Research
-
Veterinary Medicine
-
Antimalarial Activities
-
Green Chemistry
-
Drug Discovery and Development
-
Organic Synthesis
-
Pharmaceuticals and Medicinal Chemistry
properties
IUPAC Name |
3-acetyl-6-chloro-4-(4-fluorophenyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO2/c1-9(21)15-16(10-2-5-12(19)6-3-10)13-8-11(18)4-7-14(13)20-17(15)22/h2-8H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUIIUFZIMAPMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-6-chloro-4-(4-fluorophenyl)quinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/structure/B1440483.png)
![3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride](/img/structure/B1440484.png)




![[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1440493.png)
![[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1440494.png)


